molecular formula C7H7N5O B14117523 N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B14117523
M. Wt: 177.16 g/mol
InChI Key: SSJKBGREYYGLAD-UHFFFAOYSA-N
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Description

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3) is a chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, rigid N-heterocyclic system is recognized in medicinal chemistry for its significant role in the design and synthesis of targeted protein kinase inhibitors (PKIs) . The compound features a carboximidamide group, making it a valuable intermediate for researchers developing novel therapeutic agents. The core pyrazolo[1,5-a]pyrimidine structure is a key pharmacophore in several clinical and investigational drugs. It is a prominent framework in first- and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as the approved drugs Larotrectinib and the recently developed Repotrectinib, which are used for treating NTRK fusion-positive solid tumors . Furthermore, derivatives of this scaffold are being actively developed as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule implicated in inflammatory and autoimmune diseases such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE) . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and binding affinity to specific enzymatic targets . With a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol , this compound is supplied for research applications exclusively. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules targeting kinase-driven pathologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11)

InChI Key

SSJKBGREYYGLAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=NO)N)N=C1

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative protocol involves reacting 5-aminopyrazole derivatives with β-diketones or their equivalents under acidic conditions. For N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, the critical step introduces the hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide moiety through sequential functionalization:

  • Chlorination : Treatment of dihydroxy intermediates with phosphorus oxychloride (POCl₃) at 80–110°C introduces reactive chlorine substituents.
  • Nucleophilic Substitution : Morpholine or other amines displace chlorine at position 7 under mild basic conditions (K₂CO₃, RT).
  • Carboximidamide Installation : Hydroxylamine derivatives react with ester or nitrile precursors at the C3 position.

Table 1 : Key intermediates in scaffold assembly

Intermediate Synthesis Step Reagents/Conditions Yield (%)
Dihydroxy Cyclocondensation Diethyl malonate, NaOEt 89
Dichloro POCl₃ chlorination Reflux, 4h 61
Morpholino Nucleophilic substitution Morpholine, K₂CO₃, RT 94

Functionalization Strategies

Post-scaffold assembly, three primary approaches introduce the N'-hydroxycarboximidamide group:

A. Direct Amidoxime Formation
Reacting 3-cyano derivatives with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12h achieves conversion rates >80%. Excess NH₂OH·HCl (2.5 eq) and pH control (pH 8–9) prevent over-oxidation.

B. Carboxylate Intermediate Route

  • Ester hydrolysis: 3-carboxylate esters (e.g., methyl ester) saponify with NaOH/MeOH/H₂O (3:1) at 70°C.
  • Carboxylic acid activation: EDCI/HOBt-mediated coupling with hydroxylamine yields target amidoxime.

C. Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura reactions install aryl/heteroaryl groups before amidoximation. For example:

Table 2 : Representative Suzuki coupling conditions

Boronic Acid Catalyst System Temp (°C) Time (h) Yield (%)
4-Carboxyphenyl Pd(PPh₃)₄, K₂CO₃ 90 12 78
2-Pyridyl Pd(dppf)Cl₂, CsF 100 8 82

Stepwise Synthetic Protocols

Multi-Step Synthesis from Pyrazole Precursors

A validated 5-step sequence (adapted from):

  • Pyrazole Activation
    5-Amino-3-methylpyrazole reacts with diethyl malonate in sodium ethoxide/EtOH, yielding dihydroxy intermediate (89%).

  • Chlorination
    POCl₃ (5 eq) at reflux (110°C, 4h) converts hydroxyl to chloride (61%).

  • Morpholine Substitution
    Dichloro intermediate + morpholine (1.2 eq) in THF with K₂CO₃ (2 eq), RT, 12h (94%).

  • Carboxylation
    CO insertion via Pd(0)/CO(g) in DMF at 80°C (Requires specialized equipment).

  • Amidoxime Formation
    NH₂OH·HCl (2.5 eq), EtOH/H₂O, 60°C, pH 8.5 (82%).

Critical Parameters :

  • Chlorination efficiency depends on POCl₃ purity and drying of intermediates
  • Morpholine substitution requires strict stoichiometry to prevent di-substitution

Parallel Synthesis Approach

High-throughput methods from enable library generation:

  • Enamine Formation
    2-Acetylpyridine + DMF-DMA → β-enaminone (85–92%)

  • Cyclization
    Methyl 5-amino-1H-pyrazole-4-carboxylate + enaminone in AcOH, 100°C (73%)

  • Ester Hydrolysis
    2M NaOH/MeOH, 70°C, 3h (Quantitative)

  • Amidation
    HATU/DIPEA-mediated coupling with hydroxylamine (68–75%)

Advantages :

  • Amenable to automation
  • Produces 50–100mg scale compounds in 3 days

Optimization of Critical Steps

Chlorination Efficiency

Comparative studies show POCl₃ outperforms SOCl₂ and PCl₅:

Table 3 : Chlorinating agents comparison

Reagent Temp (°C) Time (h) Conversion (%)
POCl₃ 110 4 98
SOCl₂ 80 6 72
PCl₅ 120 3 85

Amidoxime Formation Kinetics

Real-time NMR monitoring reveals:

  • Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 60°C)
  • Induction period of 20min due to NH₂OH activation
  • Optimal pH 8.5 prevents NH₂OH decomposition

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (DMSO- d₆): δ 8.72 (s, 1H, NH), 7.85 (d, J = 4.0 Hz, 1H), 6.45 (s, 1H), 3.65 (m, 4H, morpholine)
  • HRMS : [M+H]⁺ calcd. for C₇H₈N₅O: 178.0729; found: 178.0726
  • HPLC Purity : 98.2% (C18, 0.1% TFA/ACN gradient)

Stability Studies :

  • Aqueous solubility: 3.2mg/mL (pH 7.4 PBS)
  • Plasma stability: t₁/₂ = 8.7h (human, 37°C)

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities:

  • Over-chlorinated derivatives (3–5%)
  • Morpholine dimer adducts (1–2%)

Solutions :

  • Flash chromatography (SiO₂, EtOAc/hexane gradient)
  • Crystallization from EtOH/H₂O (4:1)

Scale-Up Limitations

Batch processes >100g show:

  • Exothermic risks in chlorination step
  • Pd leaching in cross-couplings (0.5–1.2ppm residual)

Engineering Controls :

  • Jacketed reactors with precise temp control
  • Pd scavengers (SiliaMetS Thiol) post-coupling

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different chemical and physical properties depending on the introduced functional groups .

Scientific Research Applications

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing substitutions at positions 3, 5, and 7. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Reference
N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide - 3-Carboximidamide
- N'-Hydroxy
177.167 Amidoxime, hydroxylamine Fragment hit (D-Ala:D-Ala ligase)
N-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide - 3-Carboxamide
- 5,7-Dimethyl
- N-Benzyl
~320 (estimated) Carboxamide, alkyl PDE2A inhibitor (co-crystallized)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) - 3-Carboxamide
- 7-Amino
- N-(4,6-dimethylpyrimidin-2-yl)
325.35 Carboxamide, aminopyrimidine Non-benzodiazepine drug candidate
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxamide (5a) - 3-Carboxamide
- 5-Aminoethyl (Boc-protected)
- 7-Keto
~500 (estimated) Carboxamide, Boc-protected amine Cathepsin K inhibitor (IC₅₀: ~25 µM)
2-((4-Bromophenyl)amino)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10m) - 3-Carboxamide
- 2-(4-Bromophenyl)amino
- 7-(p-Tolyl)
422.28 Carboxamide, aryl substituents Kinase inhibition (CDK2)

Key Observations :

  • Carboximidamide vs. Carboxamide : The hydroxylamine group in this compound distinguishes it from carboxamide derivatives (e.g., 13a, 10m). This amidoxime moiety may enhance metal-binding capacity or hydrogen-bonding interactions, as seen in fragment-based drug discovery .
  • Substitution at Position 7: 7-Substituted analogs (e.g., 7-amino, 7-oxo) exhibit diverse biological activities, including protease inhibition (cathepsin K) and kinase targeting .
  • Aryl and Heteroaryl Modifications : Compounds like 10m and 13a incorporate aryl or pyrimidinyl groups at the N-position, improving selectivity for targets like CDK2 or bacterial enzymes .

Biological Activity

N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by case studies and research findings.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds that have demonstrated significant pharmacological potential. Their structural framework allows for various modifications leading to compounds with enhanced biological activities. The biological activities of these compounds include:

  • Anticancer Activity : Many derivatives have been identified as effective inhibitors of key signaling pathways involved in cancer progression.
  • Antimicrobial Activity : Some compounds exhibit notable efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties : Certain derivatives show the ability to inhibit inflammatory pathways.

Anticancer Activity

Recent studies indicate that this compound derivatives can act as potent anticancer agents. They function primarily through the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: B-Raf Kinase Inhibition

A significant study identified novel pyrazolo[1,5-a]pyrimidine derivatives as B-Raf kinase inhibitors. B-Raf is a critical component of the Raf-MEK-ERK signaling pathway, which is often mutated in various cancers, including melanoma. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance inhibitory potency against B-Raf, making it a promising target for therapeutic intervention in melanoma and other Ras-related cancers .

Enzyme Inhibition

This compound has also been shown to inhibit several key enzymes:

  • Cyclin-dependent Kinases (CDKs) : These kinases are crucial for cell cycle regulation. Inhibitors targeting CDKs have been developed from pyrazolo[1,5-a]pyrimidine scaffolds, showing low micromolar IC50 values .
  • Xanthine Oxidase : This enzyme plays a role in purine metabolism and is associated with conditions like gout. Pyrazolopyrimidine derivatives have exhibited xanthine oxidase inhibition .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. A recent study synthesized a series of pyrazolo[1,5-a]pyrimidines and tested them for antibacterial and antifungal activities. Results indicated that several compounds displayed significant activity against human cancer cell lines such as MCF-7 and HepG-2 compared to standard treatments like Doxorubicin .

Summary of Biological Activities

Activity Type Description Example Studies/Findings
AnticancerInhibition of B-Raf kinase; potential for melanoma treatmentIdentified novel inhibitors with promising SAR .
Enzyme InhibitionTargeting CDKs and xanthine oxidaseLow micromolar IC50 values against CDK-2 .
AntimicrobialEffective against bacterial and fungal strainsActive against MCF-7 and HepG-2 cancer cell lines .
Anti-inflammatoryPotential to inhibit NF-kB pathwaysCompounds demonstrated IC50 < 50 µM in cell-based assays .

Q & A

Q. Methodological Notes

  • Synthetic Protocols : Prioritize BPC-mediated amidation for carboxamide formation due to high efficiency (>70% yield) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 experiments to distinguish CH₃/CH₂ groups .
  • Biological Testing : Include positive controls (e.g., E-64 for cathepsins) to validate assay conditions .

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